B1575217 Tyrosinase (312-320)

Tyrosinase (312-320)

Cat. No.: B1575217
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinase (312-320) is a peptide sequence related to the tyrosinase enzyme, a multi-copper enzyme that is a critical research target due to its role as the rate-limiting enzyme in the melanin biosynthesis pathway . This enzyme catalyzes two distinct reactions in the melanogenesis process: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols (like L-dopa) to o-quinones (diphenolase activity) . The o-quinones then undergo a series of spontaneous polymerizations to form melanin. Research into tyrosinase inhibitors is a significant area of focus for developing depigmenting agents in dermatology and anti-browning compounds in the food industry . Furthermore, studies have shown that the catalytic reaction of tyrosine by tyrosinase can generate hydroxyl radicals, suggesting that inhibitors may also alleviate associated oxidative stress . While mushroom tyrosinase is often used as a model in research due to its structural homology with human tyrosinase, specific functional and mechanistic data on the (312-320) peptide fragment requires further investigation . This product is intended for research purposes only.

Properties

sequence

LPSSADVEF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Tyrosinase (312-320)

Origin of Product

United States

Scientific Research Applications

Skin Disorders and Cosmetic Uses

Tyrosinase inhibitors (TYRIs) are widely researched for their potential in treating skin disorders related to hyperpigmentation, such as melasma and age spots. These inhibitors are considered effective skin-whitening agents due to their ability to reduce melanin production. Clinical studies have shown that compounds like kojic acid and arbutin can effectively inhibit tyrosinase activity, leading to lighter skin tones and reduced pigmentation disorders .

Neurodegenerative Diseases

Recent studies suggest that TYRIs may have therapeutic potential in neurodegenerative diseases such as Parkinson's disease. The accumulation of neuromelanin in dopaminergic neurons is linked to neurotoxicity; thus, inhibiting tyrosinase could mitigate these effects . Research indicates that TYRIs may serve as adjuvants in therapies aimed at reducing the neurotoxic effects associated with excessive melanin production .

Food Industry Applications

Tyrosinase plays a significant role in food processing, particularly in the browning reactions of fruits and vegetables. Inhibiting this enzyme can prevent undesirable browning and improve the shelf life of food products. For instance, natural TYRIs derived from plant sources are being explored as preservatives to maintain the visual appeal and nutritional quality of food items .

Analytical Techniques

The measurement of tyrosinase activity is critical for both research and industrial applications. Various spectrophotometric assays have been developed to quantify TYR activity effectively. These methods often utilize chromogenic substrates such as 3,3',5,5'-tetramethylbenzidine (TMB) which undergoes color changes upon oxidation by tyrosinase, allowing for easy detection .

Assay Type Description Substrates Used
SpectrophotometricMeasures absorbance changes due to enzymatic reactionsTMB, catechol
FluorometricUses fluorescent substrates for sensitive detectionHydroxyphenyl compounds

Virtual Screening and Molecular Docking

Recent advancements in computational biology have facilitated the discovery of novel TYR inhibitors through virtual screening techniques. For example, researchers have employed quantitative structure–activity relationship (QSAR) models to predict the inhibitory potential of various compounds against tyrosinase . Molecular docking studies further elucidate the binding interactions between inhibitors and tyrosinase, aiding in the design of more potent inhibitors .

Inhibition Studies

A study identified p-coumaric acid ethyl ester from Camellia pollen as a novel tyrosinase inhibitor with significant inhibitory activity against TYR . Molecular docking analyses suggested strong binding affinity, providing insights into its mechanism of action.

Development of New Inhibitors

Research has led to the synthesis of new dihydropyridine derivatives that exhibit potent tyrosinase inhibition properties. These compounds were characterized using various spectroscopic techniques and demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Tyrosinase Inhibitors and Their Mechanisms
Compound Inhibition Type IC50/Activity Key Structural Features Selectivity Notes References
4-Ethylresorcinol Transcriptional (TRP-2) N/A Hydroxyl group at position 4 Inhibits TRP-2 mRNA/protein; no effect on TRP-1/tyrosinase
Kojic Acid Competitive 15–50 µM Pyrone ring with hydroxyl group Broad-spectrum, non-selective
Curcumin Analogs Mixed-type Complete inhibition at 10 µM Hydroxyl substituents on aromatic rings Higher potency than curcumin
PTU (Phenylthiourea) Uncompetitive ~20 µM Thiourea moiety Selective for mammalian tyrosinase
UOSC Compounds Competitive Sub-µM (fungal) Schiff base derivatives Selective for fungal tyrosinase

Mechanistic Insights

  • 4-Ethylresorcinol and 4-Ethylphenol: These compounds uniquely suppress TRP-2 transcription and protein expression without affecting tyrosinase or TRP-1, suggesting a gene-specific regulatory mechanism.
  • Curcumin Analogs : Derivatives with hydroxyl groups at position 4 (e.g., 2b, 3b) exhibit complete tyrosinase inhibition at 10 µM, outperforming curcumin (12.61% inhibition). This highlights the role of hydroxylation in enhancing binding affinity .
  • UOSC Compounds : Designed for fungal tyrosinase selectivity, these inhibitors bind near catalytic copper ions in mushroom tyrosinase, leveraging structural differences between fungal and human enzyme active sites .

Selectivity and Clinical Relevance

  • Species Specificity : Fungal tyrosinase inhibitors (e.g., UOSC-1) show minimal activity on human tyrosinase due to divergent active-site geometries, underscoring the challenge of cross-species efficacy .
  • Pathway Modulation: Unlike kojic acid, which directly inhibits enzymatic activity, 4-ethylresorcinol targets melanogenesis upstream by downregulating TRP-2, offering a dual mechanism of action .

Preparation Methods

Extraction and Purification of Tyrosinase

Tyrosinase is commonly extracted from natural sources such as mushrooms (e.g., Agaricus bisporus) or commercially obtained in lyophilized form. The purification process typically involves:

  • Homogenization and Extraction: Tissue or fungal samples are homogenized in appropriate buffers to release the enzyme.
  • Fractionation: Techniques such as ammonium sulfate precipitation or dialysis concentrate the enzyme.
  • Chromatography: Gel filtration (e.g., Sephadex G-200) and ion-exchange chromatography are used to further purify tyrosinase, enhancing specific activity by removing contaminating proteins.

Research Findings:
A study on edible mushroom tyrosinase purification showed that total protein content decreased to 0.64% of the initial extract, while catecholase activity increased tenfold, indicating high purification efficiency (Table 1).

Purification Stage Total Protein (%) Catecholase Activity (fold increase)
Initial Extract 100 1
Post-Chromatography 0.64 10

This method highlights the importance of monitoring catecholase activity to track purification progress.

Preparation of Enzyme Solutions for Assays

Lyophilized tyrosinase is reconstituted immediately before use to ensure activity:

  • Reconstitution: Dissolve lyophilized enzyme in assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) to a working concentration, typically 500–1000 units/mL.
  • Aliquoting: Enzyme solutions are aliquoted to avoid repeated freeze-thaw cycles, which can degrade activity.
  • Temperature: Keep enzyme solutions on ice during preparation and use to maintain stability.

Assay Preparation and Reaction Conditions

Tyrosinase activity is assayed by monitoring the oxidation of substrates such as L-tyrosine or L-DOPA spectrophotometrically.

  • Reaction Mix Composition:

    • 50 mM potassium phosphate buffer, pH 6.5
    • L-tyrosine or L-DOPA as substrate (e.g., 1 mM)
    • Tyrosinase enzyme solution (500–1000 units/mL)
    • Oxygen supply by bubbling pure O2 through the reaction mixture to ensure substrate oxidation.
  • Incubation Conditions:

    • Temperature: 25 °C or 37 °C depending on assay protocol
    • Time: 10 minutes to 30 minutes for reaction progression.
  • Measurement:

    • Absorbance monitored at 280 nm for L-DOPA formation or 490 nm for dopachrome formation.

Preparation of Tyrosinase Inhibitor Assays (Related Preparation)

For screening tyrosinase inhibitors, enzyme and substrate solutions are prepared freshly:

  • Buffer: Use a ready-to-use assay buffer equilibrated to room temperature.
  • Substrate Preparation: Lyophilized substrate dissolved in distilled water, aliquoted, and stored at –20 °C to avoid freeze-thaw cycles.
  • Enzyme Preparation: Lyophilized tyrosinase dissolved in assay buffer, aliquoted, and kept on ice during use.
  • Reaction Setup:
    • Sample wells contain test inhibitors (20 µL)
    • Enzyme solution mixed with buffer and added to wells (50 µL)
    • Substrate solution added last (30 µL)
    • Incubation at 25 °C for 10 minutes before measurement.

Summary Table: Key Preparation Parameters of Tyrosinase (312-320)

Preparation Step Conditions/Details Notes
Extraction Homogenization, ammonium sulfate precipitation From mushroom or other natural source
Purification Gel filtration (Sephadex G-200), ion-exchange Increases catecholase activity 10-fold
Solubilization 50 mM potassium phosphate buffer, pH 6.5 2 mg/mL concentration, clear solution
Storage –20 °C (stable >95% activity/year), 4–8 °C short term Avoid 37 °C to prevent activity loss
Enzyme Solution Prep Dissolve lyophilized enzyme in assay buffer Aliquot to prevent freeze-thaw damage
Assay Reaction Conditions 25 °C, pH 6.5, 1 mM L-tyrosine or L-DOPA Oxygenate reaction mix before use
Inhibitor Assay Prep Fresh enzyme and substrate solutions, aliquoted Use within two months, keep on ice

Q & A

Q. Table 1: Comparison of Tyrosinase Assay Optimization Strategies

ParameterMushroom Tyrosinase Human Tyrosinase
Optimal pH6.87.2
Substrate (Km)L-DOPA: 0.5 mML-DOPA: 0.3 mM
Inhibition ValidationKojic acid (IC₅₀: 10 μM)Thiamidol® (IC₅₀: 2.5 μM)
Key LimitationStructural divergenceLow natural abundance

Q. Table 2: Statistical Tests for Data Contradictions

Data TypeTestApplication Example
Continuous (normal)Student’s t-testComparing IC₅₀ values
OrdinalMann-Whitney UEnzyme activity ranks
MultivariatePrincipal Component AnalysisOmics data integration

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